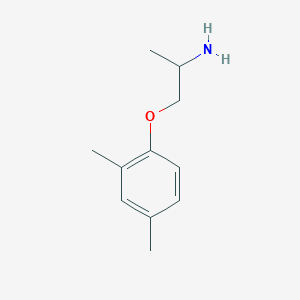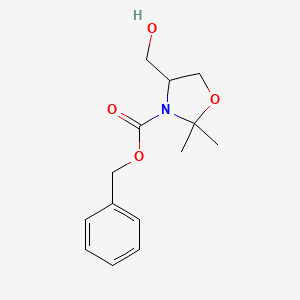
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group. It is often used in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine typically involves the reaction of a chiral amino alcohol with a carbonyl compound. One common method is the condensation of ®-2-amino-2-methyl-1-propanol with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amino alcohol. This intermediate is then reacted with formaldehyde to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The Cbz protecting group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrogenation using Pd/C in the presence of hydrogen gas is effective for deprotection.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino alcohols.
Substitution: Free amines.
科学的研究の応用
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antibiotics and antiviral agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine involves its ability to form stable intermediates and react with various nucleophiles and electrophiles. The oxazolidine ring provides a rigid framework that can enhance the selectivity and reactivity of the compound in chemical reactions. The Cbz protecting group offers stability and can be selectively removed under mild conditions, allowing for further functionalization.
類似化合物との比較
Similar Compounds
(4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: The enantiomer of the compound, differing in the configuration at the chiral center.
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: A similar compound with a tert-butyl ester group instead of the Cbz group.
Uniqueness
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group. This combination provides distinct reactivity and stability, making it valuable in asymmetric synthesis and medicinal chemistry.
特性
IUPAC Name |
benzyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDPVSVYWSMCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
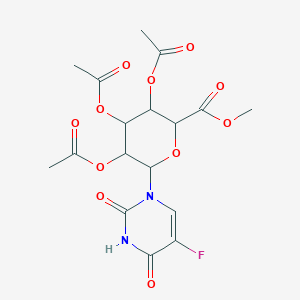

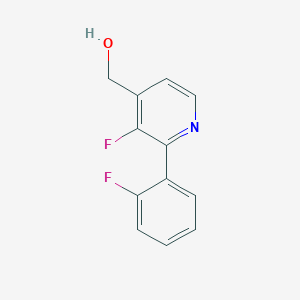
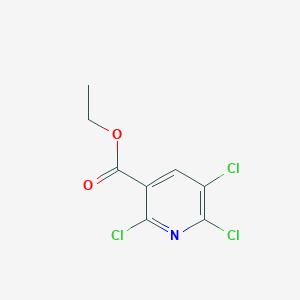
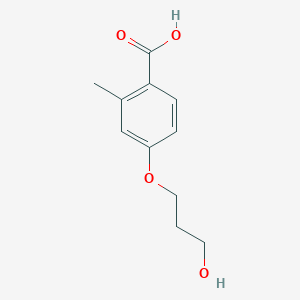
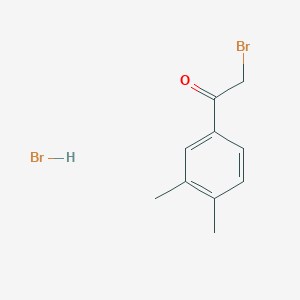

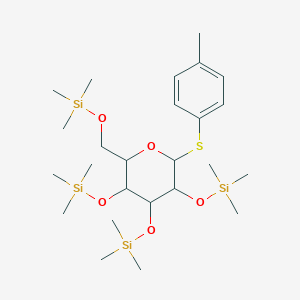

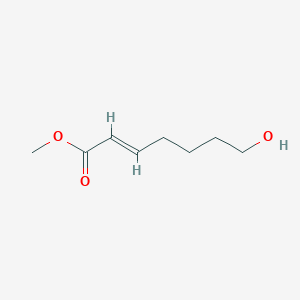
![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)


